Ethyl 4-((3-methoxybenzyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate
Description
Ethyl 4-((3-methoxybenzyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is a synthetic quinoline derivative characterized by a 2-oxo-1,2-dihydroquinoline core substituted with an 8-methyl group, a 3-carboxylate ester, and a 3-methoxybenzylamino moiety at position 2.
The 2-oxo-1,2-dihydroquinoline scaffold is a privileged structure in medicinal chemistry, often modified to enhance solubility, bioavailability, or target affinity. The 3-methoxybenzyl group introduces electron-donating properties and lipophilicity, which may influence membrane permeability and receptor interactions .
Properties
CAS No. |
1251609-86-5 |
|---|---|
Molecular Formula |
C21H22N2O4 |
Molecular Weight |
366.417 |
IUPAC Name |
ethyl 4-[(3-methoxyphenyl)methylamino]-8-methyl-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C21H22N2O4/c1-4-27-21(25)17-19(22-12-14-8-6-9-15(11-14)26-3)16-10-5-7-13(2)18(16)23-20(17)24/h5-11H,4,12H2,1-3H3,(H2,22,23,24) |
InChI Key |
DTVAEGABVKICIJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=CC=CC(=C2NC1=O)C)NCC3=CC(=CC=C3)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Ethyl 4-((3-methoxybenzyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological systems.
Chemical Structure and Properties
The compound has the following structural and chemical characteristics:
- Molecular Formula : C₁₉H₁₉N₂O₃
- Molecular Weight : 321.37 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Recent studies have indicated that derivatives of the dihydroquinoline class exhibit promising antimicrobial properties. For instance, compounds similar to ethyl 4-((3-methoxybenzyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline have demonstrated potent activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is primarily attributed to the inhibition of DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and transcription .
Enzyme Inhibition
One of the notable biological activities of this compound is its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are vital in treating conditions like Alzheimer's disease. Research indicates that derivatives in this category can effectively enhance cholinergic transmission by preventing the breakdown of acetylcholine .
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| Ethyl 4-((3-methoxybenzyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline | 0.48 | AChE |
| Donepezil | 0.03 | AChE |
Cytotoxicity
In vitro studies have shown that ethyl 4-((3-methoxybenzyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline exhibits cytotoxic effects against various cancer cell lines. For example, it has been tested on HepG2 (human hepatocellular carcinoma) cells, demonstrating a significant reduction in cell viability at higher concentrations (50 µM) with an inhibition rate of approximately 8.4% .
Case Studies
- Antibacterial Efficacy : In a study evaluating various quinoline derivatives, ethyl 4-((3-methoxybenzyl)amino)-8-methyl showed enhanced antibacterial activity when used in combination with efflux pump inhibitors. This combination resulted in a more than 2000-fold increase in efficacy against resistant strains of E. coli when compared to controls without the inhibitor .
- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. The results indicated that it could potentially mitigate neuronal cell death through modulating oxidative stress pathways, although further research is needed to elucidate these mechanisms fully .
Comparison with Similar Compounds
Substituent Variations and Pharmacological Implications
Key analogs and their structural differences are summarized in Table 1.
Table 1: Structural and Functional Comparison of Quinoline Derivatives
Key Observations:
- Substituent Position and Type: The 3-methoxybenzyl group in the target compound likely improves lipophilicity compared to the 4-chlorobenzyl analog . Chloro and bromo substituents (e.g., in ) may enhance halogen bonding but reduce solubility.
- Biological Activity: Pyrazolidinone-containing analogs (e.g., ) exhibit potent anticancer activity against MCF-7 cells (IC₅₀ ~12–18 µM), suggesting that cyclization or aryl substitutions at position 4 improve efficacy. The target compound’s 3-methoxy group may confer similar or superior activity, though experimental validation is required.
Physicochemical Properties
- Lipophilicity (LogP): The 3-methoxybenzyl group increases LogP compared to hydroxy or carboxylate analogs (e.g., ).
- Solubility: Esters like the target compound generally exhibit lower aqueous solubility than carboxylic acids (e.g., 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, Similarity: 0.84 ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
